molecular formula C34H36Cl2N8O4 B611983 N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide CAS No. 1637735-84-2

N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

カタログ番号 B611983
CAS番号: 1637735-84-2
分子量: 691.60684
InChIキー: SFLKJNSBBVSPFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FIIN-3 is an inhibitor of FGF receptors (FGFRs;  IC50s = 13, 21, 31, and 35 nM for recombinant FGFR1-4, respectively). It is selective for FGFRs over a panel of 456 kinases at a concentration of 1 μM, however, it does inhibit EGFR (IC50 = 204 nM). FIIN-3 inhibits growth of Ba/F3 cells that are dependent on the kinase activity of wild-type FGFR1-4 as well as gatekeeper mutant FGFR2 and FGFR3 (EC50s = <1-69 nM) and inhibits FGFR-dependent signaling in a concentration-dependent manner in FGFR2TEL/V564M-dependent Ba/F3 cells. FIIN-3 also inhibits growth in a panel of cancer cell lines (EC50s = 1.4-499 nM).
FIIN-3 is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. FIIN-3 is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. FIIN-3 has the unprecedented ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues. FIIN-3 bound with FGFR4 V550L and EGFR L858R.

科学的研究の応用

Application in Cancer Treatment

FIIN-3 has been identified as a potent inhibitor that can inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . These gatekeeper mutants are known to confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547 . Therefore, FIIN-3 could potentially be used in cancer treatment, specifically in cases where resistance to FGFR inhibitors is a concern .

2. Application in Overcoming Resistance to FGFR Inhibitors Resistance to FGFR inhibitors has become a concern in cancer treatment . FIIN-3, as a next-generation covalent FGFR inhibitor, has shown potential in overcoming this resistance . It can effectively inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors .

Application in FGFR Gene Fusion

FGFR gene fusion is a mechanism that can lead to the development of various cancers . FIIN-3, due to its ability to inhibit FGFR, could potentially be used in the treatment of cancers that involve FGFR gene fusion .

4. Application in Precision Medicine and Individualized Treatment The use of FIIN-3 in precision medicine and individualized treatment is a potential area of application. Given its ability to target specific FGFR mutants, FIIN-3 could be used to develop personalized treatment plans for patients with specific genetic profiles .

Application in Drug Discovery

FIIN-3 has been used in the field of drug discovery, particularly in the development of covalent inhibitors . It has been reported that FIIN-3 can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . This property makes it a valuable tool in the development of drugs targeting these specific mutants .

Application in Genomics

In the field of genomics, FIIN-3 could potentially be used to study the effects of specific gene mutations on cell proliferation . For instance, it has been reported that FIIN-3 can inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . This could provide valuable insights into the role of these genes in cell proliferation and cancer development .

Application in Clinical Trials

FIIN-3, due to its potential in cancer treatment and overcoming resistance to FGFR inhibitors, could be used in clinical trials . The process of clinical trials involves the study of the drug’s metabolism and pharmacological actions, detection of side effects associated with increasing doses, and looking for early evidence of effectiveness .

Application in Personalized Medicine

FIIN-3 could potentially be used in the field of personalized medicine . Given its ability to target specific FGFR mutants, FIIN-3 could be used to develop personalized treatment plans for patients with specific genetic profiles .

Application in Targeted Therapy

FIIN-3 has shown potential in targeted therapy . It can effectively inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors .

Application in Pharmacokinetics

FIIN-3 could potentially be used in the field of pharmacokinetics . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is crucial for determining the dosage and timing of drug administration .

Application in Toxicology

While specific studies on FIIN-3 in toxicology are not readily available, the compound could potentially be studied in this field given its biological activity . Toxicology studies would help understand the safety profile of FIIN-3 and its potential side effects .

Application in Medicinal Chemistry

FIIN-3, as a potent inhibitor of FGFR, has significant implications in medicinal chemistry . Its development and study contribute to the understanding of structure-activity relationships, drug design, and optimization strategies in the field of medicinal chemistry .

特性

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。